molecular formula C23H25NO3 B11375734 2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11375734
M. Wt: 363.4 g/mol
InChI Key: OEFFPXHSPVNIJQ-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxy group, an ethylphenyl group, and a furan-2-yl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO3/c1-3-18-11-13-19(14-12-18)16-24(17-20-8-7-15-27-20)23(25)21-9-5-6-10-22(21)26-4-2/h5-15H,3-4,16-17H2,1-2H3

InChI Key

OEFFPXHSPVNIJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OCC

Origin of Product

United States

Preparation Methods

The synthesis of 2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol derivative reacts with the benzamide core under acidic or basic conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an ethylbenzene derivative and a Lewis acid catalyst.

    Incorporation of the Furan-2-yl Group:

Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.

Scientific Research Applications

2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.

Comparison with Similar Compounds

2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    2-ETHOXY-N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Contains a methyl group instead of an ethyl group, which may influence its steric and electronic properties.

    2-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Substitutes the furan-2-yl group with a thiophene-2-yl group, potentially altering its chemical and biological behavior.

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